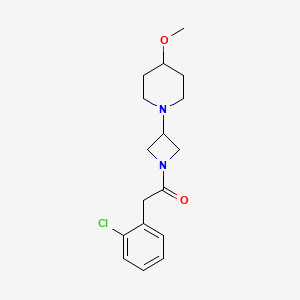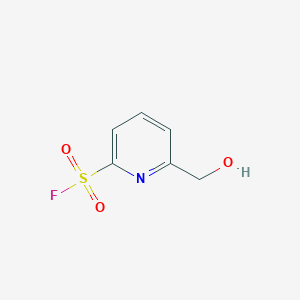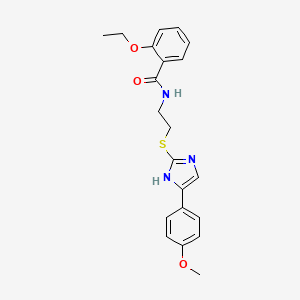
2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone, also known as C11H16ClNO2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves its binding to specific receptors in the brain, which can result in various biochemical and physiological effects. For example, its binding to the dopamine transporter can increase the levels of dopamine in the brain, leading to a feeling of euphoria and pleasure. Its binding to the sigma-1 receptor can also result in neuroprotective effects, reducing the risk of cell death and damage in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone are complex and varied, depending on the specific receptors it binds to and the dosage used. Some of the effects observed in animal studies include increased locomotor activity, decreased anxiety, and improved cognitive function. However, more research is needed to fully understand the potential benefits and risks of this compound.
実験室実験の利点と制限
One of the advantages of using 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone in lab experiments is its ability to selectively bind to specific receptors in the brain, making it a useful tool in studying the functions of these receptors. However, its complex mechanism of action and potential side effects also make it a challenging compound to work with, requiring careful dosage and safety protocols.
将来の方向性
There are numerous future directions for research on 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone. One potential avenue is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the study of its effects on other biological systems, such as the immune system or the cardiovascular system. Additionally, further research is needed to fully understand the potential risks and benefits of this compound and its mechanisms of action.
合成法
The synthesis of 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves the use of several chemical reagents, including 2-chlorobenzoyl chloride, 4-methoxypiperidine, and triethylamine. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and requires careful temperature control and purification steps to obtain a high yield of the desired product.
科学的研究の応用
The potential applications of 2-(2-Chlorophenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone in scientific research are diverse and promising. One of the most significant areas of interest is in the field of neuroscience, where this compound has been shown to have an affinity for certain receptors in the brain, such as the dopamine transporter and sigma-1 receptor. This makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders, including depression, anxiety, and addiction.
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-22-15-6-8-19(9-7-15)14-11-20(12-14)17(21)10-13-4-2-3-5-16(13)18/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFBKRAXWAQPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2789178.png)

![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2789181.png)

![4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2789185.png)
![3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2789189.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2789190.png)
![1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2789191.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2789193.png)

![7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2789197.png)

